molecular formula C12H17N3S B8678037 1-(2-Piperidinophenyl)thiourea

1-(2-Piperidinophenyl)thiourea

Cat. No.: B8678037
M. Wt: 235.35 g/mol
InChI Key: JFXFQLTTXMZHBM-UHFFFAOYSA-N
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Description

1-(2-Piperidinophenyl)thiourea is a chemical compound of interest in scientific research, particularly in the field of organic and medicinal chemistry. As a thiourea derivative, it features a thiocarbonyl group flanked by nitrogen atoms, with one nitrogen incorporated into a 2-piperidino phenyl ring system. This structure is often explored for its potential as a key building block or intermediate in the synthesis of more complex molecules. Thiourea derivatives, as a class, are frequently investigated for their diverse biological activities and utility in material science. Researchers study these compounds for potential applications such as enzyme inhibition, receptor modulation, and as precursors in heterocyclic synthesis for creating novel pharmaceuticals . The specific piperidine and phenyl substitution pattern in this compound suggests potential for research into central nervous system (CNS) targets or other biological pathways where such pharmacophores are active. Furthermore, thioureas can act as ligands for various metal ions, making them subjects of interest in catalysis and materials chemistry . This product is strictly intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any personal use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

(2-piperidin-1-ylphenyl)thiourea

InChI

InChI=1S/C12H17N3S/c13-12(16)14-10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H3,13,14,16)

InChI Key

JFXFQLTTXMZHBM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=S)N

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2-Piperidinophenyl)thiourea typically involves the reaction of piperidine derivatives with isothiocyanates. The compound can be characterized using various spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These techniques confirm the structure and purity of the synthesized compound, which is crucial for subsequent biological evaluations.

Biological Applications

This compound exhibits a broad spectrum of biological activities, making it a versatile candidate for medicinal chemistry. The following sections detail its key applications:

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For instance, certain derivatives have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those associated with pancreatic, prostate, and breast cancers .

Antimicrobial Properties

Thioureas are recognized for their antimicrobial activities. This compound has been evaluated for its effectiveness against a range of bacterial strains. In vitro studies have reported promising results against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent antibacterial activity . Additionally, some derivatives have shown antifungal properties against Candida species.

Antiviral Activity

The antiviral potential of thiourea derivatives has also been explored. Compounds similar to this compound have exhibited activity against several viruses, including Human Immunodeficiency Virus (HIV). The mechanism often involves interference with viral replication processes .

Anti-inflammatory Effects

Thioureas have been investigated for their anti-inflammatory properties as well. Studies suggest that they can modulate inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This makes them potential candidates for treating inflammatory diseases.

Case Studies

Several case studies illustrate the efficacy of this compound in various research contexts:

  • Case Study 1: Anticancer Screening
    In a study evaluating multiple thiourea derivatives, this compound was found to significantly inhibit the growth of human leukemia cell lines with an IC50 value as low as 1.5 µM. This highlights its potential as a lead compound for further development in cancer therapy .
  • Case Study 2: Antimicrobial Testing
    A series of experiments conducted on piperidine-based thioureas demonstrated their effectiveness against resistant strains of bacteria. The study reported that this compound showed superior activity compared to standard antibiotics, suggesting its utility in combating antibiotic-resistant infections .

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Thiourea Derivatives

Compound ABTS IC₅₀ (µg/mL) DPPH IC₅₀ (µg/mL) Reference
1,3-bis(3,4-dichlorophenyl)thiourea 52 45
1-(2-Piperidinophenyl)thiourea* N/A N/A

*Predicted to have moderate activity due to the piperidine group’s electron-donating nature.

Structural and Conformational Properties

The acylthiourea derivatives 1-(1-naphthoyl)-3-(2,4-difluorophenyl)thiourea and 1-(1-naphthoyl)-3-(3-chloro-4-fluorophenyl)thiourea exhibit planar acylthiourea groups stabilized by intramolecular N–H···O=C hydrogen bonds and π-stacking interactions . In contrast, the piperidinophenyl group in this compound may disrupt planarity due to steric hindrance, reducing crystalline stability but improving solubility in polar solvents.

Table 2: Structural Features of Thiourea Derivatives

Compound Key Interactions Thermal Stability (°C) Reference
1-(1-naphthoyl)-3-(halophenyl)thiourea N–H···S/O=C, π-stacking >200
This compound* Predicted: N–H···S, weaker π-effects ~150–180 (estimated)

Table 3: Pharmacokinetic Comparison

Compound LogP Water Solubility (g/L) Bioactivity Reference
N-benzoyl-N′-phenyl thiourea 3.2 0.12 Anticandidal
This compound* ~2.8† 0.3–0.5† Predicted: Chelation

†Estimated based on piperidine’s hydrophilicity.

Preparation Methods

Reaction of Isothiocyanates with Amines

The most widely employed method for synthesizing 1-(2-Piperidinophenyl)thiourea involves the condensation of 2-piperidinophenyl isothiocyanate with ammonia or primary amines. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group, forming a thiourea linkage.

Procedure :

  • Preparation of 2-Piperidinophenyl Isothiocyanate :

    • 2-Piperidinophenylamine is treated with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C. The intermediate is isolated via vacuum distillation.

    • Critical Parameters :

      • Temperature control (<10°C) prevents side reactions.

      • Use of anhydrous solvents minimizes hydrolysis.

  • Thiourea Formation :

    • The isothiocyanate is reacted with ammonium hydroxide (25%) in ethanol under reflux for 4–6 hours. The product precipitates upon cooling and is recrystallized from ethanol/water (1:1).

Yield : 68–72% (after recrystallization).

Mechanistic Insight :
The reaction follows a two-step mechanism:

  • Generation of the isothiocyanate intermediate.

  • Nucleophilic addition-elimination to form the thiourea.

Alkali-Mediated Condensation of Dithiocarbamates

An alternative route utilizes alkali-mediated decomposition of dithiocarbamate esters. This method, detailed in a 1965 patent, avoids isolation of volatile isothiocyanates.

Procedure :

  • Synthesis of Sodium N-(2-Piperidinophenyl)dithiocarbamate :

    • 2-Piperidinophenylamine is treated with carbon disulfide (CS₂) and sodium hydroxide in aqueous ethanol.

    • Reaction Conditions :

      • Molar ratio (amine:CS₂:NaOH) = 1:1:1.

      • Temperature: 25–30°C.

  • Decomposition with Alkali :

    • The dithiocarbamate is treated with sodium chloroacetate or propiolactone in the presence of excess ammonia.

    • Key Step : Alkali facilitates the elimination of COS (carbonyl sulfide), driving the reaction toward thiourea formation.

Yield : 65–70% (crude), improving to 75–80% after recrystallization.

Advantages :

  • Avoids handling toxic isothiocyanates.

  • Scalable for industrial production.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid, energy-efficient method for synthesizing thioureas. A 2016 study demonstrated its efficacy in forming N,N′-disubstituted thioureas within minutes.

Procedure :

  • Reagents :

    • 2-Piperidinophenylamine (1 equiv).

    • Phenyl isothiocyanate (1.1 equiv).

    • Solvent: Dichloromethane (DCM).

  • Conditions :

    • Microwave irradiation at 100°C for 10 minutes.

    • Power: 300 W.

Yield : 85–90% (no recrystallization required).

Mechanistic Advantage :
Microwaves enhance reaction kinetics by dipole polarization, reducing side product formation.

Characterization and Analytical Techniques

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) :

    • δ 9.42 (s, 1H, N–H).

    • δ 7.35–7.18 (m, 4H, aromatic).

    • δ 3.52 (m, 4H, piperidine–CH₂).

    • δ 1.62–1.45 (m, 6H, piperidine–CH₂).

Infrared (IR) Spectroscopy :

  • Strong absorption at 1250 cm⁻¹ (C=S stretch).

  • N–H stretches at 3350–3250 cm⁻¹.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column: C18 (4.6 × 250 mm).

  • Mobile Phase: Acetonitrile/water (70:30).

  • Retention Time: 6.8 minutes.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Scalability Purity (%)
Classical (Isothiocyanate)68–726–8 hModerate95–98
Alkali-Mediated75–8012–14 hHigh90–93
Microwave-Assisted85–9010 minLow98–99

Key Observations :

  • Microwave synthesis offers superior yields and purity but limited scalability.

  • Alkali-mediated methods are preferable for industrial-scale production despite longer durations.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Hydrolysis of isothiocyanates to ureas in aqueous conditions.

  • Mitigation : Use anhydrous solvents and inert atmospheres.

Solvent Selection

  • Ethanol vs. DCM : Ethanol enhances solubility of intermediates but prolongs reaction times. DCM, used in microwave synthesis, accelerates kinetics .

Q & A

Basic: What synthetic routes are commonly employed for 1-(2-Piperidinophenyl)thiourea, and how can reaction conditions be optimized for yield and purity?

Answer:
this compound is typically synthesized via the reaction of 2-piperidinophenyl isothiocyanate with amines or via condensation of piperidine-substituted anilines with thiourea derivatives. Key optimization steps include:

  • Temperature control : Maintaining 0–5°C during isothiocyanate formation minimizes side reactions (e.g., dimerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction homogeneity.
  • Catalysis : Lewis acids like ZnCl₂ can accelerate thiourea formation, but stoichiometry must be carefully calibrated to avoid byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) effectively isolates the product.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the thiourea moiety (δ ~10–12 ppm for N-H protons) and piperidine ring conformation (δ ~1.5–3.5 ppm for methylene protons) .
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (N–H···S=C) and planarity of the thiourea group. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
  • IR/Raman spectroscopy : Detect C=S (~1250 cm⁻¹) and N–H stretching (~3300 cm⁻¹), validated against DFT calculations (e.g., B3PW91/6-311++G(d,p)) .

Basic: How does this compound interact with biological targets, and what assays are used to evaluate its activity?

Answer:
The compound’s thiourea group acts as a hydrogen-bond donor, enabling interactions with enzymes (e.g., kinases) or receptors. Common assays include:

  • Enzyme inhibition : Kinase-Glo® assays quantify ATP consumption to measure IC₅₀ values.
  • Protein-ligand binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assess binding affinity (Kd) .
  • Cellular assays : MTT or apoptosis assays (flow cytometry) evaluate cytotoxicity and mechanism of action.

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound derivatives?

Answer:

  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., nucleophilic sulfur). B3LYP/6-31G(d) is standard for energy minimization .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Gaussian or CODESSA .

Advanced: How should researchers address discrepancies in crystallographic data (e.g., bond lengths vs. DFT predictions) for thiourea derivatives?

Answer:

  • Validation tools : Use PLATON or CCDC Mercury to check for data outliers. SHELXL’s Rint and GooF values indicate refinement quality .
  • DFT benchmarking : Compare experimental bond lengths (C=S: ~1.68 Å) with theoretical values. Discrepancies >0.02 Å suggest over-refinement or disorder .
  • Twinned data : For SHELXL refinement, apply TWIN/BASF commands and verify with Hooft parameter (|y| < 0.1) .

Advanced: What strategies mitigate synthesis challenges (e.g., low yield, byproducts) in scaling up this compound production?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., thiourea oxidation) .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF for safer, recyclable alternatives.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling dynamic adjustments .

Advanced: How do substituents on the phenyl ring influence the compound’s supramolecular interactions (e.g., π-stacking, hydrogen bonding)?

Answer:

  • Electron-donating groups (e.g., –OCH₃) : Enhance π-stacking (face-to-face distance ~3.5–4.0 Å) with aromatic residues in proteins .
  • Halogens (e.g., –Cl) : Strengthen intermolecular N–H···S=C hydrogen bonds (d ~2.2 Å), stabilizing crystal packing .
  • Steric effects : Bulky substituents (e.g., –CF₃) disrupt planarity, reducing bioactivity but improving solubility .

Methodological: What protocols ensure reproducibility in biological assays involving this compound?

Answer:

  • Compound stability : Store in anhydrous DMSO at –80°C; confirm purity via HPLC (≥95%) before assays.
  • Dose-response curves : Use 8–12 concentration points (logarithmic scale) with triplicate replicates.
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

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